molecular formula C20H17N3O2 B2591677 N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(1H-indol-1-yl)acetamide CAS No. 2034518-89-1

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(1H-indol-1-yl)acetamide

Cat. No.: B2591677
CAS No.: 2034518-89-1
M. Wt: 331.375
InChI Key: BDQZYYNWMAXMEW-UHFFFAOYSA-N
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Description

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(1H-indol-1-yl)acetamide is a synthetic organic compound that features a complex structure combining furan, pyridine, and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(1H-indol-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the furan-pyridine intermediate: This step involves the coupling of a furan derivative with a pyridine derivative under conditions such as palladium-catalyzed cross-coupling reactions.

    Introduction of the indole moiety: The indole group can be introduced through a nucleophilic substitution reaction, where the furan-pyridine intermediate reacts with an indole derivative.

    Acetamide formation: The final step involves the formation of the acetamide group, typically through an amidation reaction using acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(1H-indol-1-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The furan and indole moieties can be oxidized under strong oxidizing conditions.

    Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the indole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Reagents like halogens (for electrophilic substitution) or organometallic reagents (for nucleophilic substitution).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furan and indole derivatives with additional oxygen functionalities, while reduction could produce saturated analogs.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(1H-indol-1-yl)acetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(1H-indol-1-yl)ethanamide
  • N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(1H-indol-1-yl)propionamide

Uniqueness

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(1H-indol-1-yl)acetamide is unique due to the specific combination of furan, pyridine, and indole moieties, which might confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-2-indol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2/c24-20(14-23-8-7-16-4-1-2-5-18(16)23)22-12-15-10-17(13-21-11-15)19-6-3-9-25-19/h1-11,13H,12,14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQZYYNWMAXMEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC(=O)NCC3=CC(=CN=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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